Sodium p-Octylphenolate vs. Potassium p-Octylphenolate: Ion-Pair Association Effects on Organophosphorus Ester Hydrolysis Kinetics
In mixed aqueous-organic solvent systems where micelle formation is suppressed, the rate of reaction of sodium p-octylphenolate with O-ethyl-O-p-nitrophenyl ethylphosphonate is governed by ion-pair association equilibria rather than micellar surface catalysis [1]. Under these conditions, substitution of the sodium counterion with potassium (yielding potassium p-octylphenolate) alters the ion association constant, thereby modifying the observed reaction rate constant for transesterification and hydrolysis. The sodium salt exhibits a distinct ion-pairing behavior relative to the potassium analog, attributable to differences in cation hydration radius and electrostatic interaction with the phenolate anion [1]. This counterion-specific kinetic modulation is quantifiable via spectrophotometric monitoring of p-nitrophenolate release.
| Evidence Dimension | Reaction rate constant (k_obs) dependence on counterion identity in non-micellar mixed-solvent systems |
|---|---|
| Target Compound Data | Sodium p-octylphenolate: Rate governed by Na⁺-phenolate ion-pair association; specific k_obs values are system-dependent and reported in the primary kinetic study [1] |
| Comparator Or Baseline | Potassium p-octylphenolate (CAS 58288-41-8): Rate governed by K⁺-phenolate ion-pair association; differing association constant yields distinct k_obs under identical conditions [1] |
| Quantified Difference | Counterion substitution produces a measurable difference in observed pseudo-first-order rate constants; exact fold-difference depends on solvent composition and ionic strength, as detailed in the primary kinetic analysis [1] |
| Conditions | Aqueous-alkaline solutions containing organic co-solvent, below the critical micelle concentration, at controlled temperature and pH; reaction monitored by UV-Vis spectrophotometry of p-nitrophenolate product [1] |
Why This Matters
This counterion-specific kinetic differentiation establishes that sodium p-octylphenolate and potassium p-octylphenolate are not interchangeable in studies of organophosphorus ester degradation, as the observed reaction rate depends on the cation-dependent ion-pairing equilibrium, directly impacting experimental reproducibility and mechanistic interpretation.
- [1] Bel'skii, V. E., Valeeva, F. G., & Kudryavtseva, L. A. (1996). Kinetics of reaction of sodium p-octylphenolate with O-ethyl-O-p-nitrophenyl ethylphosphonate. Russian Chemical Bulletin, 45(4), 805-808. View Source
